7-Ethoxybicyclo[4.2.0]octa-1,3,5-triene
Description
7-Ethoxybicyclo[4.2.0]octa-1,3,5-triene (CAS 3718-75-0) is a bicyclic organic compound featuring a fused cyclobutane and benzene ring system with an ethoxy substituent at the 7-position. Its molecular formula is C₁₀H₁₂O, and it is also known as 1-ethoxycyclobutabenzene or NSC 146576 . This compound serves as a versatile building block in organic synthesis, particularly in the preparation of functionalized benzocyclobutene derivatives. Its strained bicyclic structure and electron-rich triene system make it reactive toward electrophilic and transition metal-catalyzed transformations .
Properties
CAS No. |
3718-75-0 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
7-ethoxybicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C10H12O/c1-2-11-10-7-8-5-3-4-6-9(8)10/h3-6,10H,2,7H2,1H3 |
InChI Key |
CVZKXVDVMQVRQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC2=CC=CC=C12 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
The bicyclo[4.2.0]octa-1,3,5-triene scaffold exhibits diverse reactivity and applications depending on substituents. Below is a systematic comparison with key analogues:
Substituent Effects on Reactivity and Stability
7-Methylbicyclo[4.2.0]octa-1,3,5-triene
- Molecular Formula : C₉H₁₀
- CAS : 55337-80-9
- Properties : The methyl group at the 7-position reduces ring strain slightly compared to the ethoxy derivative. This compound is a precursor to benzocyclobutene-based polymers and exhibits enhanced thermal stability due to the electron-donating methyl group .
- Synthesis : Prepared via lithiation of benzocyclobutene followed by alkylation .
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine
- Molecular Formula : C₈H₉N
- CAS : 61599-85-7
- Properties: The amine substituent introduces nucleophilic character, enabling participation in condensation and cycloaddition reactions.
- Synthesis : Derived from reductive amination or direct substitution of the ethoxy analogue .
Bicyclo[4.2.0]octa-1,3,5-triene-7-ol
- Molecular Formula : C₈H₈O
- CAS : 35447-99-5
- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity. It is prone to oxidation and serves as an intermediate in the synthesis of epoxy resins .
7-Thiabicyclo[4.2.0]octa-1,3,5-triene 7,7-dioxide
- Molecular Formula : C₇H₆O₂S
- CAS: Not explicitly listed
- Properties : The sulfone group enhances electrophilicity, making this compound reactive in Diels-Alder reactions. It is used in materials science for sulfonated polymer synthesis .
(7S)-7-Vinylbicyclo[4.2.0]octa-1,3,5-triene
Comparative Data Table
Stability and Reactivity Trends
- Electron-Donating Groups (e.g., -OCH₂CH₃, -CH₃) : Stabilize the triene system, reducing susceptibility to ring-opening reactions but increasing reactivity toward electrophiles .
- Electron-Withdrawing Groups (e.g., -SO₂) : Increase electrophilicity, accelerating cycloadditions but reducing thermal stability .
- Steric Effects : Bulky substituents at the 7-position (e.g., tert-butyldimethylsilyloxy) hinder π-orbital overlap, altering regioselectivity in Diels-Alder reactions .
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